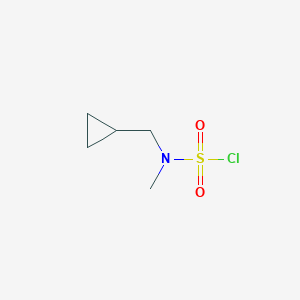![molecular formula C13H21Cl2FN2O B1443158 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride CAS No. 1334148-29-6](/img/structure/B1443158.png)
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride
Overview
Description
“1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334148-29-6 . It has a molecular weight of 311.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19FN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This indicates that the compound consists of a piperidine ring substituted with an amine group and a 4-fluorophenoxyethyl group. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′4,5]thieno[2,3-c]isoquinolines
: The compound, among others, has been used in the synthesis of pyrimidin-4-one and isoquinolin-8-one derivatives through reactions with benzoyl isothiocyanate and subsequent cyclization processes. These compounds have potential chemical applications in various fields due to their complex structures (Paronikyan et al., 2016).
Preparation of Potent Deoxycytidine Kinase Inhibitors : A practical synthesis process has been developed for the compound as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors. This synthesis process offers an economical alternative for the production of dCK inhibitors, which are significant in cancer treatment (Zhang et al., 2009).
Hydrogen-Bond Basicity Scale of Secondary Amines : The compound contributes to studies on hydrogen-bond basicity, where it's used as a reference in understanding the hydrogen-bonding capabilities of secondary amines. This is crucial in the study of chemical interactions and synthesis processes (Graton et al., 2001).
Biological and Pharmacological Applications
Synthesis of Anticancer Agents : The compound has been incorporated in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds have shown promising anticancer properties in preliminary studies, highlighting the role of this compound in the development of new therapeutic agents (Rehman et al., 2018).
Glycosidase Inhibitory Study : It's used in the synthesis of polyhydroxylated indolizidines, which are evaluated as potential glycosidase inhibitors. These inhibitors can play a significant role in managing disorders like diabetes, making the compound an essential part of medicinal chemistry (Baumann et al., 2008).
Silica Sulfuric Acid Catalysis for Piperidine Derivatives : Its derivatives have been synthesized through a one-pot, five-component reaction catalyzed by silica sulfuric acid. These piperidine derivatives show significant antibacterial activity, indicating the potential biomedical applications of the compound (Basyouni et al., 2015).
Preparation of Monoamine Transporter Ligands : Derivatives of the compound have been synthesized and examined for their binding abilities to monoamine transporters, highlighting its utility in the design of ligands with high affinity for dopamine, serotonin, and norepinephrine transporters. This research is crucial for developing new treatments for conditions such as depression and other neurological disorders (Greiner et al., 2006).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQRBSVARWKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)


![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)









